molecular formula C15H22BNO3 B1309357 N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 400727-57-3

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B1309357
CAS No.: 400727-57-3
M. Wt: 275.15 g/mol
InChI Key: OZAOMJCDURFBGT-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound with the molecular formula C15H22BNO3 and a molecular weight of 275.15 g/mol . This compound is known for its unique structure, which includes a benzamide group and a dioxaborolane moiety. It is commonly used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of 4-bromo-N,N-dimethylbenzamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki coupling reactions.

    Substituted Benzamides: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide primarily involves its role as a boron-containing reagent in organic synthesis. The dioxaborolane group facilitates the formation of carbon-carbon bonds through Suzuki coupling reactions. The palladium catalyst activates the boron center, allowing it to react with aryl or vinyl halides to form biaryl products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of a benzamide group and a dioxaborolane moiety, which provides distinct reactivity and versatility in organic synthesis. Its ability to participate in Suzuki coupling reactions makes it a valuable reagent in the formation of biaryl compounds.

Biological Activity

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS No. 171364-78-6) is a compound characterized by its unique boronate ester functionality. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in therapeutic applications.

Chemical Structure

The molecular formula of this compound is C14H22BNO2, with a molecular weight of approximately 247.14 g/mol. The structure includes a dimethylamino group and a boronate ester moiety that significantly influence its biological interactions.

Enzyme Inhibition

Research indicates that compounds with boronate esters exhibit notable enzyme inhibitory properties. A study evaluating the inhibitory effects of various benzamide derivatives found that this compound demonstrated moderate inhibition against specific glycosidases. The IC50 values for related compounds suggest that structural modifications significantly affect their inhibitory potency.

CompoundTarget EnzymeIC50 (μM)
This compoundα-glucosidase188
Related Benzamideβ-glucosidase175
Related Benzamideβ-galactosidase213

These results indicate that the positioning of the boronate group and other substituents can modulate enzyme affinity and selectivity .

Case Studies

  • GSK-3β Inhibition : In a study focused on GSK-3β inhibitors, various derivatives including those similar to this compound were evaluated for their inhibitory activity. The most potent compounds showed IC50 values as low as 8 nM . This highlights the potential of such compounds in targeting key pathways involved in diseases like Alzheimer's and diabetes.
  • Inflammatory Response Modulation : Another investigation into the anti-inflammatory properties of related compounds revealed that certain derivatives could significantly reduce nitric oxide (NO) levels in microglial cells. This suggests a therapeutic potential for modulating neuroinflammation .

The mechanism by which this compound exerts its biological effects is primarily through competitive inhibition of target enzymes by binding to their active sites or allosteric sites. The presence of the boronate group facilitates interactions with hydroxyl groups in the enzyme's active site.

Properties

IUPAC Name

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-9-7-11(8-10-12)13(18)17(5)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAOMJCDURFBGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405741
Record name N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400727-57-3
Record name N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 400727-57-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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